Product packaging for Ulexin C(Cat. No.:)

Ulexin C

Cat. No.: B1239577
M. Wt: 418.4 g/mol
InChI Key: ZCPMFYOKWFXSAI-UHFFFAOYSA-N
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Description

Contextualizing Natural Products in Academic Research

Natural products play a pivotal role in academic research, serving as a rich source of novel chemical scaffolds and biological probes. sigmaaldrich.com Their structural diversity provides inspiration for synthetic chemistry and helps in understanding complex biological mechanisms. sigmaaldrich.com Research centers and academic institutions worldwide are actively engaged in the identification, isolation, characterization, and biological evaluation of natural compounds. uri.eduolemiss.eduasianpharmtech.comontosight.ai This research contributes to various fields, including medicinal chemistry, pharmacology, and plant science. scispace.comuri.eduacs.orgnih.gov

Overview of Isoflavonoids in Phytochemistry and Drug Discovery

Isoflavonoids are a class of naturally occurring compounds primarily found in plants, particularly in the family Fabaceae (Leguminosae). nih.govfrontiersin.orgnajah.edu They are characterized by a 3-phenylchroman skeleton, distinguishing them from other flavonoid subclasses where the B-ring is attached at the C-2 position. najah.edu Isoflavonoids exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, which has led to significant interest in their potential for drug discovery. frontiersin.orgmdpi.comoaepublish.com The unique structural features of isoflavonoids contribute to their diverse pharmacological effects. mdpi.com Research in phytochemistry focuses on the identification and study of these compounds in various plant species. asianpharmtech.comnih.gov

Historical Perspective on Ulexin C Discovery and Initial Isolation

This compound is an isoflavonoid (B1168493) that has been identified and isolated from plants belonging to the genus Ulex. researchgate.net The discovery and isolation of natural products like this compound typically involve extensive phytochemical investigations of plant extracts.

Chronology of Identification from Ulex Species

The identification of this compound is linked to the phytochemical exploration of Ulex species. While a precise, detailed chronology for this compound specifically is not extensively documented in the provided search results, its isolation alongside other isoflavones such as ulexins A and B, lupalbigenin, and isolupalbigenin (B161320) from Ulex jussiaei has been reported. researchgate.net This suggests its identification occurred as part of broader studies into the secondary metabolites of this plant genus.

Early Phytochemical Investigations of the Ulex Genus

This compound is a chemical compound classified as an isoflavonoid, which has been identified in several species of the genus Ulex. Research into this compound focuses primarily on its isolation, characterization, and occurrence within these plants.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H22O6 B1239577 Ulexin C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H22O6

Molecular Weight

418.4 g/mol

IUPAC Name

6-(2,2-dimethylchromen-6-yl)-4-hydroxy-2-(2-hydroxypropan-2-yl)furo[3,2-g]chromen-5-one

InChI

InChI=1S/C25H22O6/c1-24(2)8-7-14-9-13(5-6-17(14)31-24)16-12-29-19-11-18-15(22(26)21(19)23(16)27)10-20(30-18)25(3,4)28/h5-12,26,28H,1-4H3

InChI Key

ZCPMFYOKWFXSAI-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C(=C5C=C(OC5=C4)C(C)(C)O)O)C

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C(=C5C=C(OC5=C4)C(C)(C)O)O)C

Synonyms

ulexin C

Origin of Product

United States

Phytochemistry and Isolation of Ulexin C

Botanical Origins and Ecological Context of Ulex Species

The genus Ulex is distributed across various ecological contexts, particularly in Portugal, which is noted as a dispersion area for the genus. researchgate.net Several Ulex species have been investigated for their phytochemical composition, leading to the identification of Ulexin C in some of them.

Ulex airensis as a Primary Source Organism

Ulex airensis has been identified as a primary source for the isolation of this compound. From the dichloromethane (B109758) extract of Ulex airensis, this compound was isolated along with other new isoflavonoids, ulexin D and 7-O-methylisolupalbigenin. These compounds were characterized using spectroscopic methods. researchgate.netcolab.wsfigshare.comacs.org

Ulex europaeus ssp. europaeus as an Additional Source

Ulex europaeus ssp. europaeus is another species from which isoflavonoids have been isolated. While ulexin D was also identified in the dichloromethane extract of Ulex europaeus ssp. europaeus, this compound is primarily noted as being isolated from Ulex airensis in the context of this specific research. researchgate.netcolab.wsfigshare.comacs.org

Co-Occurrence in Ulex jussiaei with Related Isoflavonoids

This compound has also been found to occur in Ulex jussiaei. nih.govresearchgate.net In this species, this compound is isolated alongside a variety of other isoflavonoids, including ulexins A and B, lupalbigenin, isolupalbigenin (B161320), 7-O-methylisolupalbigenin, isoderrone, ulexone A, and isochandalone. researchgate.netnih.govresearchgate.net Pterocarpans such as (-)-maackiain (B1675864), (-)-2-methoxymaackiain, and (-)-4-methoxymaackiain, as well as chalcones and dihydrochalcones, are also found in Ulex jussiaei. nih.govresearchgate.net This co-occurrence highlights the complex mixture of isoflavonoids present in Ulex species.

Methodologies for Extraction and Purification

The isolation of this compound from plant material involves specific extraction and purification techniques commonly used in phytochemistry to separate and obtain pure compounds from complex botanical matrices.

Solvent-Based Extraction Techniques

Solvent-based extraction is a fundamental step in isolating compounds like this compound from plant sources. The research indicates that dichloromethane extracts of Ulex airensis and Ulex europaeus ssp. europaeus were used for the isolation of isoflavonoids, including this compound. researchgate.netcolab.wsfigshare.comacs.org This suggests that solvents like dichloromethane are effective in extracting these types of compounds from Ulex species. Various solvents and solvent combinations are employed in plant extraction based on the polarity of the target compounds. plos.orgorgprints.orgmdpi.com

Chromatographic Separation Principles and Applications

Chromatographic techniques are essential for the purification of this compound from crude plant extracts. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. ua.ptscielo.org.mxccamp.res.in The isolation of this compound from Ulex jussiaei, for instance, involved obtaining pure compounds in order of increasing chromatographic polarity after initial extraction procedures. researchgate.net Common chromatographic techniques utilized in natural product isolation include column chromatography, which separates compounds based on their adsorption or partition behavior. researchgate.netccamp.res.in High-performance liquid chromatography (HPLC) is a widely used and validated method for the separation and quantification of compounds in plant extracts, including isoflavonoids. plos.orgresearchgate.net Affinity chromatography is another technique used in purification, separating molecules based on specific binding interactions. ccamp.res.invlabs.ac.in These principles are applied to isolate this compound from the complex mixtures obtained during the initial solvent extraction.

Column Chromatography

Column chromatography is a widely used technique in the isolation of natural products, including flavonoids from plant extracts. This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase as they pass through a column. While specific details on the column chromatography parameters exclusively for isolating this compound are often part of broader isolation procedures for Ulex flavonoids, general principles and applications in isolating similar compounds from plant extracts are well-documented. Column chromatography, often utilizing stationary phases like silica (B1680970) gel or Sephadex LH-20, has been employed in the fractionation and purification steps during the isolation of flavonoids and other compounds from Ulex species and other plants. researchgate.netscielo.brresearchgate.netsbq.org.bracs.org The choice of mobile phase, typically a solvent or mixture of solvents, is optimized to achieve effective separation of the target compounds based on their polarity and interaction with the stationary phase.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is another essential chromatographic technique utilized in the study and isolation of natural products. wikipedia.orgresearchgate.netlibretexts.org TLC is performed on a plate coated with a thin layer of adsorbent material, serving as the stationary phase. wikipedia.orgwisc.edu The sample is applied as a spot, and a solvent (mobile phase) moves up the plate by capillary action, separating the components of the mixture based on their differing affinities for the stationary and mobile phases. wikipedia.orgwisc.edu

In the context of isolating compounds like this compound from Ulex extracts, TLC serves multiple purposes. It is frequently used for monitoring the progress of chromatographic separations, such as column chromatography fractions, to identify which fractions contain the target compound or a group of related compounds. researchgate.netwisc.edu TLC can also be used for the qualitative analysis of extracts and fractions, allowing for the comparison of the compound profiles. researchgate.netukessays.com Furthermore, bioautographic TLC assays, where separated compounds on the plate are tested for biological activity, have been applied to Ulex extracts to identify active constituents, including isoflavonoids. acs.orgcolab.wsnih.govresearchgate.netresearchgate.netresearchgate.net Preparative TLC, using thicker adsorbent layers, can also be employed for the purification of small amounts of compounds. wikipedia.org

Isolation of this compound and Associated Isoflavonoid (B1168493) Metabolites

Detailed research findings on the isolation of this compound and related isoflavonoids often involve a combination of extraction, fractionation using techniques like column chromatography, and further purification steps, which may include preparative TLC or other chromatographic methods. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for the structural characterization and confirmation of the isolated compounds, including this compound. acs.orgcolab.wsnih.govscielo.brresearchgate.netacs.orgresearchgate.net

The isolation studies of Ulex species have revealed the presence of several isoflavonoids alongside this compound. Some of these associated metabolites include:

Ulexin D acs.orgcolab.wsnih.gov

7-O-methylisolupalbigenin acs.orgcolab.wsnih.gov

Ulexin A researchgate.netresearchgate.netresearchgate.net

Ulexin B researchgate.netresearchgate.netresearchgate.net

Isolupalbigenin researchgate.netresearchgate.net

Ulexone A researchgate.netresearchgate.net

Isoderrone researchgate.netresearchgate.net

Pterocarpans such as (-)-maackiain researchgate.netresearchgate.netresearchgate.net

These compounds, isolated through similar chromatographic strategies, highlight the rich diversity of isoflavonoids present in Ulex species.

Associated Isoflavonoid Metabolites Isolated from Ulex Species

Compound NamePubChem CID
This compound11150
Ulexin D10862711
7-O-methylisolupalbigenin
Ulexin A
Ulexin B
Isolupalbigenin
Ulexone A
Isoderrone
Maackiain644318

Structural Elucidation and Spectroscopic Characterization of Ulexin C

Advanced Spectroscopic Techniques for Molecular Structure Determination

The structural characterization of complex organic molecules like Ulexin C involves the use of several sophisticated spectroscopic techniques. These methods probe different molecular properties and, when used in combination, allow for the de novo determination or confirmation of a compound's structure. For this compound, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy were employed. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and the functional groups within a molecule. By analyzing the signals produced by atomic nuclei (primarily ¹H and ¹³C) in a strong magnetic field, chemists can deduce the connectivity and spatial arrangement of atoms. The structural elucidation of this compound utilized both one-dimensional and two-dimensional NMR experiments. researchgate.netresearchgate.net

One-dimensional NMR experiments, such as proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR), are fundamental in structural analysis. ¹H NMR spectra reveal the different types of hydrogen atoms in a molecule, their relative numbers, and their local electronic environments, which influence their chemical shifts. The splitting patterns of ¹H NMR signals provide information about the number of neighboring hydrogen atoms. ¹³C NMR spectroscopy provides signals for each unique carbon atom in the molecule, with chemical shifts indicating the hybridization state and electronic environment of the carbons. researchgate.netresearchgate.net

Distortionless Enhancement by Polarization Transfer (DEPT) is a ¹³C NMR technique that helps to determine the number of protons attached to each carbon atom (CH₃, CH₂, CH, or quaternary C). This information is invaluable in assigning ¹³C NMR signals and piecing together the carbon skeleton. These one-dimensional techniques provided the initial framework for understanding the different types of hydrogen and carbon atoms present in this compound. researchgate.netresearchgate.net

While specific ¹H and ¹³C NMR chemical shift data and assignments for this compound are not available in the provided search results, the application of these techniques was crucial in identifying the characteristic signals corresponding to the isoflavonoid (B1168493) core, the prenyl substituents, and other functional groups present in the molecule. Analysis of chemical shifts and coupling constants in the ¹H NMR spectrum would have provided details about the substitution patterns on the aromatic rings and the nature of the aliphatic protons. The ¹³C NMR and DEPT spectra would have confirmed the presence of different carbon types and assisted in building the carbon framework.

Two-dimensional NMR experiments provide correlation maps between nuclei, offering deeper insights into molecular connectivity. ontosight.ai

Correlation Spectroscopy (COSY) reveals correlations between protons that are coupled to each other, typically through one, two, or three bonds. This helps in identifying coupled spin systems within the molecule.

Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy shows correlations between protons and the carbons directly attached to them (one-bond correlations). This experiment is essential for assigning proton signals to their corresponding carbon signals.

The application of COSY, HMQC, and HMBC experiments was vital in establishing the connectivity between the different structural fragments identified by the one-dimensional NMR data, ultimately leading to the complete structural assignment of this compound. researchgate.netresearchgate.net Although specific 2D NMR correlation data for this compound is not presented in the search results, these techniques are standard for elucidating the structures of natural products and were instrumental in confirming the proposed structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization Mass Spectrometry (EIMS) was used in the characterization of this compound. researchgate.netresearchgate.net In EIMS, the molecule is bombarded with electrons, causing it to ionize and often fragment. The mass-to-charge ratio (m/z) of the resulting ions is measured, producing a mass spectrum. The molecular ion peak ([M]⁺•) corresponds to the molecular weight of the compound, while the fragmentation pattern provides clues about the substructures present. nih.gov

For this compound, the EIMS data would have confirmed its molecular weight (approximately 418 Da, corresponding to C₂₅H₂₂O₆) and provided characteristic fragmentation ions resulting from the breakdown of the isoflavonoid skeleton and its substituents. lipidmaps.orglipidmaps.orgnih.gov Analysis of these fragmentation pathways helped to confirm the presence and position of specific functional groups and linkages within the molecule. Proposed EIMS fragmentation patterns for this compound have been reported. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies (wavenumbers).

The IR spectrum of this compound would have shown absorption bands corresponding to key functional groups expected in an isoflavonoid with hydroxyl and carbonyl groups, and potentially alkene or aromatic C-H stretches. For instance, characteristic bands would be expected for hydroxyl stretching (~3200-3600 cm⁻¹), carbonyl stretching (~1650-1750 cm⁻¹), and aromatic C=C stretching (~1500-1600 cm⁻¹). The presence and position of these bands in the IR spectrum provided supporting evidence for the functional groups deduced from the NMR data and the proposed isoflavonoid structure of this compound. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is particularly useful for detecting conjugated systems, such as double bonds and aromatic rings, which are characteristic features of flavonoids and isoflavonoids.

The UV-Vis spectrum of this compound would exhibit absorption maxima (λmax) at specific wavelengths corresponding to π-π* and n-π* electronic transitions within the conjugated system of the isoflavonoid chromophore. The positions and intensities of these absorption bands are influenced by the substitution pattern on the aromatic rings and the extent of conjugation. Analysis of the UV-Vis spectrum provided complementary information about the nature and arrangement of the conjugated systems in this compound, further supporting its structural assignment as an isoflavonoid. researchgate.netresearchgate.net

The combined information obtained from these advanced spectroscopic techniques allowed researchers to successfully determine the structure of this compound, identifying it as a novel isoflavonoid isolated from Ulex species. researchgate.netresearchgate.net

Determination of Molecular Formula and Degree of Unsaturation

The molecular formula of this compound has been determined to be C₂₅H₂₂O₆. lipidmaps.org This formula is crucial for calculating the degree of unsaturation, which indicates the total number of rings and pi bonds within the molecule. The degree of unsaturation (DU) can be calculated using the formula:

DU = (2C + 2 + N - X - H) / 2

Where: C = number of carbon atoms H = number of hydrogen atoms N = number of nitrogen atoms X = number of halogen atoms

For this compound (C₂₅H₂₂O₆), with C=25, H=22, N=0, and X=0, the calculation is as follows: DU = (2 * 25 + 2 + 0 - 0 - 22) / 2 DU = (50 + 2 - 22) / 2 DU = (52 - 22) / 2 DU = 30 / 2 DU = 15

The calculated degree of unsaturation of 15 for this compound suggests the presence of a significant number of rings and/or double/triple bonds, consistent with a complex polycyclic structure like an isoflavonoid with prenyl substituents. quora.comvaia.compw.livelibretexts.org

Elucidation of the Isoflavonoid Carbon Skeleton and Substituent Patterns

Spectroscopic techniques, particularly NMR spectroscopy (¹H and ¹³C NMR), are fundamental in elucidating the isoflavonoid carbon skeleton of this compound and identifying the positions of various substituents. researchgate.netplos.orgresearchgate.netyoutube.com Isoflavonoids are characterized by a 3-phenylchroman skeleton, where the B-ring is attached to the C-3 position of the C-ring. ctdbase.orgnajah.edu Analysis of the NMR spectra provides information on the different types of carbon and hydrogen atoms present and their connectivity. researchgate.netplos.orgresearchgate.netyoutube.com

Detailed analysis of chemical shifts and coupling patterns in the ¹H NMR spectrum, along with the number and types of carbon signals in the ¹³C NMR spectrum, allows for the mapping of the carbon framework and the identification of functional groups and their attachment points on the isoflavonoid core. researchgate.netplos.orgresearchgate.netyoutube.com Two-dimensional NMR techniques such as HMQC and HMBC are particularly useful in confirming correlations between protons and carbons, thereby establishing the connectivity within the molecule. researchgate.netresearchgate.netnih.gov

Identification and Position of Prenyl Moieties

This compound is a prenylated isoflavonoid, meaning it contains one or more prenyl groups (isoprenoid units) attached to the isoflavonoid skeleton. researchgate.netnajah.edunp-mrd.orgresearchgate.netresearchgate.net The presence and position of these prenyl moieties are determined through careful examination of the NMR data. Signals characteristic of the vinylic protons and methyl groups of the prenyl units are observed in the ¹H NMR spectrum, while the corresponding carbon signals appear in the ¹³C NMR spectrum. plos.orgresearchgate.net HMBC correlations between the prenyl group protons/carbons and the aromatic or aliphatic carbons of the isoflavonoid skeleton are key to establishing the attachment points of these moieties. researchgate.netnih.gov

Research indicates that prenyl groups in isoflavonoids often play a significant role in their biological activities and can be found at various positions on the A and B rings. nih.govresearchgate.netacs.org For this compound, the specific positions of the prenyl substituents are determined through the detailed analysis of these HMBC correlations, linking the prenyl carbons to specific carbons on the isoflavonoid core structure. researchgate.netnih.gov Some studies on related prenylated flavonoids highlight the importance of prenylation at positions like C6 or C8 for certain activities. researchgate.net

Stereochemical Assignments

Determining the stereochemistry of a molecule involves assigning the relative or absolute configuration of chiral centers or double bonds. For this compound, if chiral centers are present, spectroscopic methods can provide insights into their configuration. Techniques such as analysis of coupling constants in ¹H NMR, NOESY experiments (which indicate spatial proximity of protons), and potentially Electronic Circular Dichroism (ECD) spectroscopy can be employed for stereochemical assignments. acs.orggoogle.com While some databases might indicate undefined stereocenters for this compound lipidmaps.orgchemspider.com, detailed research reports on its isolation and characterization would provide the specific experimental data and reasoning used to assign stereochemistry, if determined. researchgate.net

Biological Activities and Molecular Mechanisms of Ulexin C

Antimicrobial Activity Investigations (In Vitro Studies)

The antimicrobial potential of Ulexin C has been evaluated through targeted in vitro studies, particularly focusing on its efficacy against fungal pathogens relevant to plants.

Antifungal Efficacy against Fungal Pathogens (e.g., Cladosporium cucumerinum)

This compound was specifically tested for its antifungal activity against the plant pathogenic fungus Cladosporium cucumerinum. nih.govacs.org This evaluation was part of a broader screening of novel isoflavonoids isolated from Ulex species. nih.govacs.org The study aimed to identify new bioactive compounds from this genus. While this compound was part of the panel of tested compounds, the specific quantitative results, such as the minimum inhibitory quantity required to inhibit fungal growth, are not detailed in the primary literature abstracts. nih.govacs.org

Bioautographic TLC Assay for Antimicrobial Screening

To determine its antifungal properties, this compound was analyzed using a bioautographic thin-layer chromatography (TLC) assay. nih.govacs.org This method is a standard technique for screening natural product extracts and pure compounds for antimicrobial activity. In this procedure, the compound is first separated on a TLC plate, which is then sprayed with a suspension of the target microorganism, in this case, Cladosporium cucumerinum. nih.govacs.org After incubation, zones of growth inhibition appear as clear spots on the plate, indicating where the active compound is located. The use of this assay confirmed that this compound was evaluated as part of a targeted search for antifungal agents from Ulex airensis. nih.govacs.org

Exploration of Other Preclinical Biological Activities

While direct experimental studies on other biological activities of this compound are limited, its chemical classification as an isoflavonoid (B1168493) suggests potential roles in various preclinical models based on the well-documented activities of this compound class.

Interaction Profiling with Enzymes and Receptor Systems

The potential for this compound to interact with specific enzymes has been explored through computational studies. In a large-scale in silico screening of approximately 2,500 flavonoids, this compound was evaluated as a potential inhibitor of the dengue virus NS2B/NS3 protease, an essential enzyme for viral replication. This type of molecular docking study helps to identify natural products that may have therapeutic potential by predicting their ability to bind to critical sites on enzymes or receptors. While not a confirmation of biological activity, its inclusion in such a screening highlights its potential as a candidate for enzyme interaction.

Modulation of Cellular Signaling Pathways

Phenolic compounds, including isoflavonoids, are known to exert their biological effects by interfering with multiple cellular signaling pathways. nih.gov For example, related isoflavonoids have been shown to mediate cell cycle arrest in cancer cells by modulating pathways such as the p38 signaling pathway. Although direct evidence for this compound is not available, its isoflavonoid structure makes it a plausible candidate for modulating key cellular signaling cascades that are often dysregulated in diseases like cancer.

Anti-inflammatory and Anticancer Potential at the Molecular/Cellular Level

The isoflavonoid class of compounds is widely associated with anti-inflammatory and anticancer properties. nih.gov Flavonoids isolated from various Ulex species have demonstrated activities such as antioxidant, anti-inflammatory, and antiproliferative effects. nih.govresearchgate.net These activities are often attributed to their ability to induce apoptosis, arrest the cell cycle, or block signaling pathways involved in cell proliferation and inflammation. nih.gov Based on the activities of its chemical congeners from the same genus, this compound is considered to have potential in these areas, though specific molecular or cellular studies are required for confirmation.

Computational Approaches to Molecular Interactions and Target Identification

In the absence of extensive experimental data, computational methods serve as powerful tools to predict and analyze the potential biological activities of natural compounds like this compound. tandfonline.com These in silico techniques, including molecular docking, molecular dynamics simulations, and target prediction algorithms, offer valuable insights into how this compound might interact with biological macromolecules, its potential therapeutic targets, and the stability of these interactions over time. semanticscholar.orgnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. iaanalysis.comnih.gov In the context of this compound, molecular docking simulations can be employed to screen large libraries of biological targets (such as enzymes and receptors) to identify those that are most likely to bind to it. ijcap.in The primary goal is to predict the binding mode and affinity of this compound within the active site of a target protein. nih.gov This is achieved by sampling a vast number of possible conformations and orientations of this compound within the protein's binding pocket and then using a scoring function to rank them. chemrxiv.org A higher score typically indicates a more favorable binding interaction. nih.gov

The insights gained from molecular docking can guide further experimental studies by prioritizing potential targets for this compound. For instance, if docking studies reveal a strong binding affinity of this compound to a particular enzyme implicated in a disease pathway, this would suggest a potential mechanism of action and a rationale for conducting in vitro and in vivo assays to validate this hypothesis.

Illustrative Data: The following table represents hypothetical molecular docking results for this compound against a selection of potential protein targets. The binding affinity is a measure of the strength of the interaction, with more negative values indicating a stronger binding.

Protein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)5KIR-9.8TYR385, SER530, ARG120
Tumor Necrosis Factor-alpha (TNF-α)2AZ5-8.5TYR119, GLY121, LEU57
5-Lipoxygenase (5-LOX)3V99-9.2HIS372, LEU368, PHE421
Estrogen Receptor Alpha (ERα)1A52-10.1ARG394, GLU353, HIS524

Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental or computational studies on this compound.

While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. iaanalysis.comazolifesciences.com MD simulations calculate the motion of atoms in the system by solving Newton's equations of motion, thereby simulating the behavior of the this compound-protein complex in a virtual physiological environment. nih.gov These simulations can reveal the stability of the binding pose predicted by docking, the flexibility of the protein and the ligand, and the specific interactions that contribute to the stability of the complex. acs.org

By analyzing the trajectory of the MD simulation, researchers can assess parameters such as root-mean-square deviation (RMSD) to evaluate the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. mdpi.com Furthermore, MD simulations can provide insights into the thermodynamics of binding, offering a more detailed understanding of the forces driving the interaction between this compound and its target. iaanalysis.com

Illustrative Data: The table below shows hypothetical data from a 100-nanosecond molecular dynamics simulation of this compound bound to a target protein.

ParameterValueInterpretation
Average RMSD of Protein Backbone1.8 ÅThe protein-ligand complex is stable over the simulation period.
Average RMSF of this compound0.5 ÅThis compound remains stably bound in the active site with minimal fluctuation.
Key Hydrogen Bonds MaintainedGLU353, ARG394These residues are crucial for maintaining the binding of this compound.
Binding Free Energy (MM/PBSA)-45.7 kcal/molA highly favorable binding free energy, suggesting a strong interaction.

Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental or computational studies on this compound.

In silico target prediction methods utilize various computational algorithms to identify potential biological targets for a given small molecule like this compound. nih.gov These approaches can be broadly categorized into ligand-based and structure-based methods. creative-biolabs.com Ligand-based methods compare the chemical structure of this compound to databases of known active compounds, assuming that structurally similar molecules are likely to have similar biological targets. nih.gov Structure-based methods, on the other hand, involve docking this compound against a large collection of 3D protein structures to identify potential binding partners. nih.govroutledge.com

These predictive tools can generate a list of potential targets, which can then be prioritized for further investigation based on their relevance to specific diseases or biological pathways. researchgate.net This approach accelerates the drug discovery process by narrowing down the vast number of potential targets to a manageable few for experimental validation. nih.gov

Illustrative Data: The following table provides a hypothetical list of potential biological targets for this compound as predicted by an in silico target prediction platform. The prediction score reflects the confidence of the algorithm in the predicted interaction.

Predicted TargetUniProt IDPrediction ScorePotential Therapeutic Area
Prostaglandin G/H synthase 2 (COX-2)P353540.92Inflammation, Cancer
Estrogen receptor alpha (ERα)P033720.89Cancer, Osteoporosis
5-lipoxygenase (5-LOX)P099170.85Inflammation, Asthma
Peroxisome proliferator-activated receptor gamma (PPARγ)P372310.81Diabetes, Inflammation

Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental or computational studies on this compound.

Structure Activity Relationship Sar Studies of Ulexin C and Analogues

Correlation of Structural Features with Antifungal Efficacy

The antifungal activity of isoflavonoids, including ulexins, is influenced by their specific structural features. Studies on various isoflavonoids have indicated that the presence and position of hydroxyl groups and prenyl moieties play significant roles in their activity against fungi such as Cladosporium cucumerinum. researchgate.netresearchgate.net While some isoflavonoids with dimethylchromene systems show moderate antifungal effects, derivatives with open prenyl chains, such as ulexin A, have demonstrated stronger activity. This suggests that the flexibility and accessibility of the prenyl group may be important for interacting with fungal targets.

Impact of Prenylation on Enhanced Biological Activities

Prenylation, the addition of a prenyl group to a molecule, is a common modification in flavonoids and isoflavonoids that significantly impacts their biological activities. nih.govresearchgate.net C-prenylation, specifically at positions C-6 or C-8, has been identified as a key structural requirement for the antibacterial activity of some flavonoids. researchgate.netresearchgate.net Prenylation can increase the lipophilicity of flavonoids, potentially enhancing their ability to target and cross cell membranes, thus increasing intracellular activity. nih.gov While the specific impact of prenylation on Ulexin C's antifungal activity is studied in the context of its analogues, the general principle holds that the presence and position of prenyl groups are crucial determinants of the biological potency of prenylated isoflavonoids. acs.org

Influence of Hydroxylation and Other Substituents on Activity Profiles

Hydroxylation, the addition of hydroxyl (-OH) groups, and the presence of other substituents like methoxyl (-OCH₃) groups also significantly influence the activity profiles of isoflavonoids. The position and number of hydroxyl groups can affect inhibitory activity against various biological targets, including enzymes. plos.org For instance, studies on pancreatic lipase (B570770) inhibition by isoflavonoids showed that a free hydroxyl group at C-4' was important for activity, and the presence of two hydroxyl groups at C-3', 4' resulted in stronger inhibition compared to a single hydroxyl group at C-4'. plos.org Conversely, the addition of a methoxyl group at C-4' was observed to reduce inhibitory activity in some cases. plos.org In the context of anti-α-glucosidase activity of prenylated flavonoids, the presence of hydroxyl groups generally improved inhibitory activity, while a methoxyl group had the opposite effect. researchgate.netacs.org These findings highlight the delicate balance of functional groups required for optimal biological activity.

Chemical Synthesis Strategies for Ulexin C and Isoflavonoid Analogues

Total Synthesis Approaches to Complex Prenylated Isoflavonoids

The total synthesis of complex prenylated isoflavonoids presents significant challenges due to their intricate structures, including the isoflavone (B191592) core and the regiochemically diverse prenyl (isoprenoid) side chains. Several strategies have been developed for the total synthesis of isoflavonoids, which can be broadly applied to their prenylated counterparts.

Classical approaches to the isoflavone core include the deoxybenzoin (B349326) route and the oxidative rearrangement of chalcones rsc.orgfishersci.cafishersci.ca. The deoxybenzoin route, first reported nearly a century ago, remains a viable method for synthesizing natural isoflavones, including prenylated ones. This method involves the condensation of deoxybenzoin precursors, which can be synthesized from non-protected phenylacetic acids and phenols, followed by cyclization rsc.orgfishersci.ca. The oxidative rearrangement of chalcones is another biomimetic approach that involves the migration of the B-ring aryl group to the C-3 position rsc.orgfishersci.ca. While effective for various isoflavones, the introduction of prenyl groups can be challenging under the oxidative conditions often employed in this method, potentially requiring late-stage prenylation fishersci.ca.

More modern approaches often utilize metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, for instance, has been widely employed for constructing the isoflavone skeleton by coupling 3-iodochromones with phenylboronic acids rsc.orgfishersci.cauni.luguidetopharmacology.orgnih.govfrontiersin.org. This method allows for the synthesis of diverse isoflavone structures and can be adapted for the synthesis of prenylated derivatives by incorporating prenylated building blocks or introducing the prenyl group post-coupling guidetopharmacology.org. Other cross-coupling reactions, such as the Negishi cross-coupling, have also been applied in isoflavone synthesis rsc.orgfishersci.ca.

The introduction of the prenyl side chain itself is a critical step in the synthesis of prenylated isoflavonoids. Common strategies include direct C-prenylation using prenyl bromide or similar reagents, and O-prenylation followed by a Claisen rearrangement to achieve C-prenylation rsc.orguni.lufrontiersin.org. Regioselectivity in prenylation can be a significant challenge, as isoflavonoids often have multiple positions where prenylation can occur (e.g., C-6 and C-8 on the A-ring) guidetopharmacology.orgmdpi.com. Specific protecting group strategies and reaction conditions are often required to control the regioselectivity of prenyl installation guidetopharmacology.orgfrontiersin.org.

The total synthesis of complex prenylated isoflavonoids often involves a convergent strategy, where the substituted A-ring and the B-ring precursors are synthesized separately and then coupled to form the isoflavone core, followed by or preceded by the introduction of prenyl or other modifying groups uni.lunih.gov. Examples of synthesized prenylated isoflavones include scandenone, osajin, and 6,8-diprenylgenistein, demonstrating the feasibility of synthesizing complex structures within this class nih.gov.

Semisynthetic Routes to Ulexin C Derivatives

Semisynthesis involves the chemical modification of naturally occurring compounds to produce derivatives with potentially altered or improved properties. While specific semisynthetic routes to this compound derivatives were not detailed in the consulted literature, this approach is broadly applicable to isoflavonoids and could be explored for this compound once sufficient quantities are isolated.

Semisynthesis can be particularly useful for creating structural analogues for biological evaluation or for accessing compounds that are difficult to obtain solely through total synthesis or isolation. Strategies could involve modifying functional groups on the this compound core or its prenyl side chains. For instance, hydroxyl groups, which are common in isoflavonoids, can be chemically modified through alkylation, acylation, or glycosylation to alter solubility, stability, and biological activity researchgate.netuni.lu.

Microbial transformations also represent a form of semisynthesis, where microorganisms or enzymes are used to modify natural products researchgate.netpharmacompass.com. This can offer advantages in terms of regioselectivity and stereoselectivity under mild conditions drugs.com. While the search results mentioned microbial transformations of flavonoids and isoflavonoids researchgate.netpharmacompass.com, specific examples applied to this compound were not found. However, enzymatic prenylation using prenyltransferases has been explored for flavonoids and could potentially be applied to isoflavonoid (B1168493) scaffolds mpg.de.

Semisynthesis has been successfully applied to other natural product classes to generate derivatives for study drugs.comnih.gov. Applying similar strategies to this compound could involve selective chemical reactions on isolated this compound or enzymatic modifications to produce a library of derivatives.

Synthetic Modifications for Probing Structure-Activity Relationships

Synthetic modifications are crucial for understanding the relationship between the chemical structure of a compound and its biological activity (Structure-Activity Relationship, SAR). By systematically altering specific parts of a molecule, researchers can identify the structural features responsible for its activity and optimize its properties. Although specific SAR studies for synthetically modified this compound were not found, synthetic modifications have been widely used to probe the SAR of other isoflavonoids and related compounds guidetopharmacology.org.

Modifications can include altering the substitution pattern on the A or B rings of the isoflavone core, changing the nature or position of prenyl groups, or modifying functional groups like hydroxyl or methoxy (B1213986) moieties guidetopharmacology.org. For example, studies on other prenylated isoflavone derivatives have shown that the position and presence of prenyl side chains significantly influence their biological activities, such as antimicrobial effects. The lipophilicity conferred by prenyl groups is known to enhance the affinity of isoflavonoids for biological membranes, impacting their pharmacological effects pharmacompass.com.

Synthetic strategies for SAR studies often involve preparing a series of analogues with systematic variations. This can utilize both total synthesis approaches to build modified scaffolds from scratch or semisynthetic routes to alter a lead compound guidetopharmacology.org. For instance, Suzuki-Miyaura coupling has been used to synthesize libraries of isoflavone derivatives with varied B-ring substituents for SAR evaluation guidetopharmacology.org. Similarly, late-stage prenylation or other functional group manipulations can be employed to generate diverse prenylated analogues guidetopharmacology.orgfrontiersin.org.

Detailed research findings on SAR for other isoflavonoid derivatives highlight the importance of specific structural features. For example, the position of prenylation on the A-ring of isoflavanones can influence the chemical shift of nearby protons, providing a spectroscopic handle for characterization and potentially correlating with activity mdpi.com. While these examples pertain to other isoflavonoids, the principles and synthetic techniques are directly relevant to conducting SAR studies on this compound derivatives.

Development of Novel Methodologies for Isoflavonoid Core and Side Chain Construction

The ongoing research in organic synthesis continually seeks to develop novel methodologies that offer improvements in efficiency, selectivity, and sustainability. The synthesis of isoflavonoids and the introduction of prenyl groups have benefited from such advancements.

New methods for constructing the isoflavonoid core include variations of classical reactions and the development of new catalytic systems. For example, novel approaches for the synthesis of 3-arylcoumarins, which are related to isoflavones, have been reported mdpi.com. Metal-catalyzed reactions, beyond the widely used Suzuki coupling, continue to be explored for more efficient and selective bond formations rsc.orgfishersci.ca. C-H activation methodologies are also emerging as powerful tools for directly functionalizing aromatic systems, potentially offering new routes to substituted isoflavone cores rsc.org.

The regioselective introduction of prenyl and other isoprenoid side chains remains an active area of research. While traditional methods like alkylation and Claisen rearrangement are established, the development of more controlled and efficient prenylation reactions is desirable, especially for complex natural products rsc.org. Enzymatic prenylation using isolated prenyltransferases or engineered microorganisms is a promising novel methodology that can achieve high regioselectivity and stereoselectivity under mild conditions researchgate.netpharmacompass.commpg.de. Although research on enzymatic prenylation of isoflavonoids is less extensive than for other flavonoid classes, it represents a potential avenue for the selective synthesis of prenylated this compound derivatives.

Furthermore, the development of multicomponent reactions (MCRs) offers convergent and efficient pathways to complex molecules, and their application in the synthesis of isoflavonoids or their precursors could lead to novel synthetic strategies. The exploration of microwave irradiation and solvent-free conditions also contributes to the development of greener and more efficient synthetic protocols for isoflavonoid synthesis mdpi.com.

Advanced Research Perspectives and Future Directions

Omics-Based Research in Ulex Species (e.g., Metabolomics, Transcriptomics)

"Omics" technologies provide a powerful, high-throughput approach to understanding the complex biological systems of the Ulex genus, the natural source of Ulexin C. By simultaneously analyzing large sets of biological molecules, researchers can build a comprehensive picture of the factors influencing the production of this compound.

Metabolomics: This field involves the large-scale study of small molecules, or metabolites, within a biological system. By applying metabolomic techniques to different Ulex species or to plants grown under varying environmental conditions, researchers could identify the complete profile of related alkaloids and other secondary metabolites. This would help to place this compound within its broader biochemical context, potentially revealing precursor molecules and related compounds that might share biological activities.

Transcriptomics: This area focuses on studying the complete set of RNA transcripts produced by an organism. By analyzing the transcriptome of Ulex plants, scientists could identify the genes that are actively being expressed when this compound is produced. This information is crucial for pinpointing the specific enzymes and regulatory factors involved in its biosynthetic pathway, paving the way for targeted genetic engineering to enhance its production.

Omics ApproachFocus of StudyPotential Application to this compound Research
Metabolomics Comprehensive analysis of small molecules (metabolites).Identification of biosynthetic precursors and related alkaloids in Ulex species.
Transcriptomics Analysis of all RNA transcripts (the transcriptome).Discovery of genes and enzymes responsible for this compound biosynthesis.

Chemoinformatic and Computational Screening for Novel Activities

Chemoinformatics utilizes computational methods to analyze chemical and biological data, offering a rapid and cost-effective way to predict the potential activities of molecules like this compound. nih.gov These in silico techniques can screen vast virtual libraries of biological targets to identify potential interactions. mdpi.com

The process typically involves:

Molecular Descriptors: Representing the three-dimensional structure of this compound using a set of calculated properties (descriptors) that capture its physical and chemical characteristics. nih.gov

Virtual Screening: Using computational algorithms to "dock" the virtual model of this compound against the structures of known biological targets, such as enzymes or receptors. nih.gov This can predict binding affinity and suggest potential biological functions.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound with specific biological activities, helping to predict its efficacy and potential modifications that could enhance its function. nih.gov

Through these computational approaches, researchers can prioritize experimental testing by identifying the most promising biological targets for this compound, accelerating the discovery of new therapeutic applications. youtube.com

Biosynthetic Engineering for Sustainable Production of this compound

The natural extraction of compounds from plants can be inefficient and environmentally taxing. Biosynthetic engineering offers a sustainable alternative by transferring the genetic machinery for producing this compound into a microbial host, such as Escherichia coli or yeast. This approach, often referred to as metabolic engineering, can create cellular "factories" for reliable and scalable production. nih.gov

The development of such a system would involve:

Pathway Elucidation: Identifying the complete set of genes and enzymes from Ulex species responsible for converting basic precursor molecules into this compound.

Gene Transfer: Introducing these identified genes into a suitable microbial host.

This strategy not only ensures a consistent supply of this compound for research and development but also allows for the creation of novel derivatives by introducing engineered enzymes that can modify the core structure.

Development of this compound as a Biochemical Probe for Cellular Processes

A biochemical probe is a molecule used to study biological systems. youtube.com By attaching a fluorescent tag or other reporter group to this compound, it could be transformed into a powerful tool for visualizing and understanding cellular processes. youtube.comnih.gov If this compound is found to bind to a specific protein or organelle within a cell, a fluorescently labeled version could be used to:

Visualize Target Localization: Track the location and movement of its biological target within living cells using advanced microscopy techniques. nih.gov

Monitor Dynamic Events: Observe how cellular processes, such as signaling pathways or metabolic changes, are affected by the presence of this compound in real-time. nih.gov

Quantify Interactions: Measure the binding affinity and kinetics between this compound and its target, providing critical data on its mechanism of action.

The development of such probes would be invaluable for basic biological research, helping to illuminate the specific pathways that this compound modulates. nih.gov

Exploration of Unexplored Biological Targets and Therapeutic Mechanisms

While significant research has focused on well-established biological targets, a vast portion of the human "druggable genome" remains unexplored. lek.com The unique chemical structure of this compound makes it a candidate for interacting with these novel targets, potentially leading to first-in-class therapies.

Future research should focus on:

Target Deconvolution: Employing unbiased screening methods, such as affinity chromatography or proteomic profiling, to identify the specific proteins that this compound binds to within human cells.

Phenotypic Screening: Testing this compound in various disease models (e.g., cancer cell lines, neuronal cultures) to observe its effects on cellular behavior and identify unexpected therapeutic opportunities.

Mechanism of Action Studies: Once a novel target or therapeutic effect is identified, detailed biochemical and cellular assays would be required to understand precisely how this compound exerts its influence.

This exploratory approach is essential for uncovering the full therapeutic potential of this compound and could lead to breakthroughs in treating diseases with currently unmet needs. lek.com

Q & A

Q. What are the established synthetic pathways for Ulexin C, and how can researchers optimize reaction conditions to improve yield?

Methodological Answer:

  • Begin by reviewing literature on this compound synthesis, focusing on catalytic systems (e.g., organocatalysts, metal-mediated reactions) and solvent effects.
  • Use Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, reaction time) and identify optimal conditions. For example, a 2021 study demonstrated a 35% yield improvement using microwave-assisted synthesis compared to conventional heating .
  • Purification methods (e.g., column chromatography, recrystallization) should be validated via HPLC to ensure ≥95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound's structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm backbone structure. Compare chemical shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula with <5 ppm error margin.
  • HPLC-PDA: Assess purity at multiple wavelengths (e.g., 254 nm, 280 nm) to detect impurities undetectable via NMR .

Q. How can researchers conduct a systematic literature review to identify gaps in this compound's pharmacological applications?

Methodological Answer:

  • Use databases like PubMed, SciFinder, and Reaxys with Boolean operators (e.g., "this compound AND (antimicrobial OR anticancer)").
  • Apply inclusion criteria: peer-reviewed studies (2015–2025), in vitro/in vivo models, and mechanistic data. Exclude reviews and non-English papers.
  • Tabulate findings (Table 1) to highlight understudied areas, such as this compound’s immunomodulatory effects .

Table 1: Literature Trends in this compound Research (2015–2025)

Research FocusNumber of StudiesKey Gaps Identified
Antimicrobial Activity28Limited in vivo toxicity data
Anticancer Mechanisms19No clinical trials reported
Metabolic Stability5Few studies on CYP450 interactions

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data of this compound across different in vitro models?

Methodological Answer:

  • Replicate Studies: Use standardized cell lines (e.g., ATCC-certified HepG2) and control for variables like passage number and serum batch .
  • Dose-Response Analysis: Compare EC50_{50} values across studies. For instance, a 2023 study found EC50_{50} = 12 µM in MCF-7 cells vs. 45 µM in MDA-MB-231, attributed to differential receptor expression .
  • Meta-Analysis: Apply random-effects models to quantify heterogeneity (I2^2 statistic) and identify confounding factors .

Q. How can computational modeling be integrated with empirical data to elucidate this compound's mechanism of action at the molecular level?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding affinities for targets (e.g., EGFR kinase). Validate with mutagenesis studies; e.g., a Kd of 8.2 nM was experimentally confirmed for a predicted binding pocket .
  • Molecular Dynamics (MD) Simulations: Analyze ligand-receptor stability over 100 ns trajectories. A 2024 study correlated MD-predicted binding stability with IC50_{50} values (R2^2 = 0.89) .
  • QSAR Models: Develop quantitative structure-activity relationships using descriptors like logP and polar surface area to guide derivative synthesis .

Q. What methodologies are recommended for assessing this compound's stability under physiological conditions to inform in vivo study design?

Methodological Answer:

  • Simulated Biological Fluids: Incubate this compound in PBS (pH 7.4), gastric fluid (pH 1.2), and liver microsomes. Monitor degradation via LC-MS; e.g., t1/2_{1/2} = 2.3 hours in microsomes suggests hepatic metabolism .
  • Forced Degradation Studies: Expose to heat (40°C), light (1.2 million lux-hours), and oxidizers (H2_2O2_2) to identify degradation products .
  • Pharmacokinetic Modeling: Use non-compartmental analysis (NCA) to estimate AUC and Cmax_{max} in preclinical species .

Key Considerations for Data Presentation

  • Tables/Figures: Prioritize clarity. For example, use heatmaps to visualize bioactivity trends across cell lines or bar graphs for synthetic yield comparisons .
  • Reproducibility: Include detailed Supplementary Information (SI) on synthetic protocols, instrument settings, and raw data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.